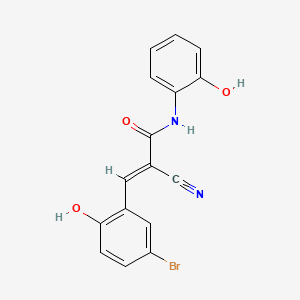
(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is a complex organic compound known for its unique chemical structure and properties. This compound features a bromine atom, hydroxyl groups, and a cyano group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-hydroxybenzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxybenzoic acid.
Reduction: Formation of 3-(5-bromo-2-hydroxyphenyl)-2-amino-N-(2-hydroxyphenyl)prop-2-enamide.
Substitution: Formation of 3-(5-amino-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide.
科学的研究の応用
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine atom and cyano group enhances its binding affinity and specificity towards certain targets .
類似化合物との比較
Similar Compounds
- 3-(5-chloro-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
- 3-(5-fluoro-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
- 3-(5-iodo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide
Uniqueness
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable molecule in research and industrial applications .
特性
分子式 |
C16H11BrN2O3 |
|---|---|
分子量 |
359.17 g/mol |
IUPAC名 |
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H11BrN2O3/c17-12-5-6-14(20)10(8-12)7-11(9-18)16(22)19-13-3-1-2-4-15(13)21/h1-8,20-21H,(H,19,22)/b11-7+ |
InChIキー |
OQHHYUCCQALTLS-YRNVUSSQSA-N |
異性体SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)O |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















